molecular formula C8H6Cl2O2 B1624961 2,6-Dichloro-4-hydroxymethylbenzaldehyde CAS No. 616195-96-1

2,6-Dichloro-4-hydroxymethylbenzaldehyde

Cat. No.: B1624961
CAS No.: 616195-96-1
M. Wt: 205.03 g/mol
InChI Key: PLSBLWXOKQLJFA-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-hydroxymethylbenzaldehyde is an aromatic aldehyde building block of significant value in synthetic and materials chemistry. Its molecular formula is C 8 H 6 Cl 2 O 2 , and it features both aldehyde and benzyl alcohol functional groups on a dichlorinated benzene ring, making it a versatile intermediate for constructing more complex molecular architectures . A primary research application of this compound is in the synthesis of advanced fluorescent probes. It serves as a key precursor in the construction of BODIPY-hemicyanine conjugates, which function as highly sensitive "turn-on" fluorescent sensors for detecting cyanide anion (CN⁻) in aqueous media . In such probes, the aldehyde group can be involved in forming the hemicyanine moiety, which acts as an intramolecular charge transfer (ICT) quencher for the BODIPY fluorophore. The subsequent nucleophilic addition of cyanide to the indolium unit disrupts the ICT, restoring the BODIPY fluorescence and allowing for detection limits as low as 59 nM . Furthermore, derivatives of 4-hydroxymethylbenzaldehyde are commonly used in multi-step syntheses to build the core structure of BODIPY dyes, which are later functionalized for various sensing and bio-imaging applications . This chemical is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-4-(hydroxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSBLWXOKQLJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437183
Record name 2,6-Dichloro-4-hydroxymethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616195-96-1
Record name 2,6-Dichloro-4-hydroxymethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategies

Strategic Approaches to the Preparation of 2,6-Dichloro-4-hydroxymethylbenzaldehyde

Convergent and Divergent Synthesis Pathways

Convergent Synthesis: A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the later stages. For this compound, a plausible convergent strategy would involve the coupling of a pre-functionalized dichlorinated aromatic ring with a synthon containing the hydroxymethyl and formyl groups, or precursors thereof. For instance, a Grignard reaction could be employed. The preparation of a Grignard reagent from a protected 1,3-dichloro-5-halobenzene derivative could be followed by formylation using a suitable electrophile like N,N-dimethylformamide (DMF). The hydroxymethyl group could be introduced either before or after the formylation step, potentially requiring protective group strategies to avoid unwanted side reactions.

Divergent Synthesis: In contrast, a divergent synthesis begins with a common intermediate that is progressively diversified to yield the target molecule. A potential starting point for a divergent synthesis of this compound could be 2,6-dichlorotoluene. This readily available starting material can undergo a series of transformations to introduce the required functional groups. For example, radical bromination of the methyl group followed by hydrolysis would yield the corresponding benzyl (B1604629) alcohol. Subsequent formylation of the aromatic ring would then lead to the desired product. Another divergent route could start from 2,6-dichlorophenol, which can be synthesized by the chlorination of ethyl 4-hydroxybenzoate (B8730719) followed by saponification and decarboxylation. orgsyn.org The phenol (B47542) could then be subjected to formylation and subsequent reduction to install the hydroxymethyl group.

Multi-step Reaction Sequences and Optimization Protocols

One potential multi-step synthesis could commence with the chlorination of p-toluic acid to yield 2,6-dichloro-4-methylbenzoic acid. Subsequent reduction of the carboxylic acid to the corresponding alcohol would provide 2,6-dichloro-4-methylbenzyl alcohol. The final step would be the oxidation of the benzyl alcohol to the target aldehyde.

A Hypothetical Multi-step Synthesis Pathway:

Chlorination: Starting with 4-methylphenol, a chlorination reaction can be performed to introduce the two chlorine atoms at the ortho positions to the hydroxyl group, yielding 2,6-dichloro-4-methylphenol. google.com

Protection of the Hydroxyl Group: To prevent unwanted side reactions in subsequent steps, the phenolic hydroxyl group would likely need to be protected using a suitable protecting group, such as a benzyl or silyl (B83357) ether.

Oxidation of the Methyl Group: The methyl group can be oxidized to a formyl group. This can be challenging to achieve directly and may proceed through a dihalomethyl intermediate. An alternative is the oxidation of the methyl group to a carboxylic acid, followed by reduction to the aldehyde.

Deprotection: Removal of the protecting group from the hydroxyl function would yield the final product.

Optimization of such a sequence would involve screening various reagents, catalysts, reaction conditions (temperature, time, and solvent), and purification methods for each step to maximize the yield and minimize by-product formation.

Functional Group Interconversion (FGI) and Transformation Studies

The presence of three distinct functional groups—aldehyde, hydroxymethyl, and chloro substituents on the aromatic ring—makes this compound a versatile platform for a wide range of chemical transformations.

Reduction/Oxidation Chemistry of the Aldehyde Moiety

The aldehyde group is highly reactive and can undergo both reduction and oxidation.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding 2,6-dichloro-4-(hydroxymethyl)benzyl alcohol. This transformation can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, often used in alcoholic solvents. iwu.edu The progress of such a reduction can be monitored by techniques like thin-layer chromatography (TLC). iwu.edu

Oxidation: Conversely, the aldehyde group can be oxidized to a carboxylic acid, forming 2,6-dichloro-4-hydroxymethylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant is critical to avoid over-oxidation or reaction with the hydroxymethyl group. Kinetic studies on the oxidation of substituted benzaldehydes with KMnO₄ have shown that electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. rsc.org

The following table summarizes kinetic data for the oxidation and reduction of various para-substituted benzaldehydes, providing an insight into the expected reactivity of the aldehyde group in the target molecule.

AldehydeOxidation (KMnO₄) Pseudo-first-order rate constant (s⁻¹) at 298 K rsc.orgReduction (NaBH₄) Pseudo-first-order rate constant (s⁻¹) at 298 K rsc.org
4-(dimethylamino)benzaldehyde50.73 × 10⁻⁴0.934 × 10⁻³
4-Methoxybenzaldehyde13.35 × 10⁻⁴6.72 × 10⁻³
Benzaldehyde (B42025)8.33 × 10⁻⁴24.3 × 10⁻³
4-Chlorobenzaldehyde5.46 × 10⁻⁴44.85 × 10⁻³
4-Bromobenzaldehyde6.6 × 10⁻⁴36.42 × 10⁻³

This table is interactive. Click on the headers to sort the data.

Transformations Involving the Hydroxymethyl Functional Group

The hydroxymethyl group can also be a site for various chemical modifications.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. Selective oxidation to the aldehyde, in the presence of the existing aldehyde group, would be challenging but could potentially be achieved using protecting group strategies or highly selective reagents. Oxidation to the carboxylic acid would yield 2,6-dichloro-4-formylbenzoic acid. A variety of oxidizing agents can be used for the oxidation of benzylic alcohols. organic-chemistry.org

Esterification/Etherification: The hydroxyl group can be readily converted into esters or ethers. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of a catalyst. Etherification can be carried out using Williamson ether synthesis, for example, by deprotonating the alcohol with a strong base to form an alkoxide, which is then reacted with an alkyl halide.

Modifications of the Aromatic Ring System

The chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution due to the deactivating nature of the aldehyde and hydroxymethyl groups. However, under forcing conditions or with the use of specific catalysts, such as palladium complexes in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the chloro substituents could potentially be replaced. These transformations would allow for the introduction of a wide range of other functional groups, further expanding the chemical diversity accessible from this scaffold.

Protective Group Chemistry and Selective Derivatization

In a molecule with multiple reactive sites like this compound, which contains both a primary alcohol and an aldehyde, the use of protecting groups is essential for achieving chemoselectivity in subsequent transformations. wikipedia.org A protecting group temporarily masks a functional group to prevent it from reacting, allowing chemical modifications to be performed elsewhere in themolecule. organic-chemistry.org

The selective protection of either the hydroxyl or the aldehyde group in the presence of the other is a key strategic consideration. This regioselectivity is typically governed by the inherent reactivity differences between the functional groups and the choice of reagents and reaction conditions.

Protection of the Hydroxyl Group : The primary hydroxyl group is generally more sterically accessible and can be selectively protected over the more hindered aldehyde. Bulky silyl ethers are commonly employed for this purpose due to their ease of introduction and removal. Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) react preferentially with the primary alcohol. tcichemicals.comnih.gov Another option is the use of a benzyl ether, such as a 2,6-dichlorobenzyl ether, which can be introduced under basic conditions using the corresponding benzyl halide. nih.govresearchgate.net

Protection of the Aldehyde Group : Aldehydes are typically protected by converting them into acetals or thioacetals, which are stable to a wide range of non-acidic reagents, including nucleophiles and organometallics. wikipedia.orgtcichemicals.com The reaction with a diol, such as ethylene (B1197577) glycol, under acidic catalysis yields a cyclic 1,3-dioxolane. This strategy effectively masks the electrophilic nature of the aldehyde carbonyl.

The following table summarizes potential regioselective protection strategies.

Functional Group to ProtectProtecting GroupCommon ReagentsResulting Group Stability
Primary Hydroxyltert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, Imidazole, DMFStable to base, mild acid, nucleophiles. Cleaved by fluoride (B91410) ions.
Primary HydroxylBenzyl (Bn)Benzyl Bromide (BnBr), NaH, THFStable to acid, base, nucleophiles. Cleaved by hydrogenolysis. wikipedia.org
AldehydeAcetal (B89532) (1,3-dioxolane)Ethylene Glycol, p-TsOH, Toluene (B28343)Stable to base, nucleophiles, organometallics. Cleaved by aqueous acid. tcichemicals.com
AldehydeThioacetal (1,3-dithiane)1,3-Propanedithiol, BF₃·OEt₂Stable to acid and base. Cleaved by oxidative or mercury-based reagents.

Chemical orthogonality is a crucial concept in complex syntheses involving multiple protecting groups. It refers to the ability to remove one protecting group selectively in the presence of others by using specific, non-interfering reaction conditions. organic-chemistry.orguchicago.edu This strategy allows for the sequential unmasking and reaction of different functional groups within the same molecule.

For this compound, an orthogonal protection scheme would allow for the independent deprotection of the alcohol and the aldehyde.

Silyl Ether and Acetal Combination : A TBDMS group protecting the alcohol can be selectively cleaved using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). tcichemicals.com These conditions would leave an acetal protecting the aldehyde group completely intact. Subsequently, the acetal can be removed using mild aqueous acid, which would not affect the now-free hydroxyl group.

Benzyl Ether and Acetal Combination : A benzyl ether protecting the alcohol can be removed via catalytic hydrogenolysis (H₂, Pd/C). wikipedia.org This reductive method is orthogonal to an acid-labile acetal, which would remain on the aldehyde. The acetal could then be removed in a separate acidic step.

The table below illustrates orthogonal deprotection scenarios.

Protected AlcoholProtected AldehydeDeprotection Condition 1 (Result)Deprotection Condition 2 (Result)
TBDMS EtherAcetalTBAF, THF (Cleaves TBDMS ether)Aqueous HCl (Cleaves acetal)
Benzyl EtherAcetalH₂, Pd/C (Cleaves benzyl ether)Aqueous HCl (Cleaves acetal)
Acetate EsterTBDMS EtherK₂CO₃, MeOH (Cleaves acetate)TBAF, THF (Cleaves TBDMS ether)

Catalytic Synthesis and Green Chemistry Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and access novel reaction pathways. Green chemistry principles, which aim to design environmentally benign processes, are often synergistic with catalytic approaches. rjpn.orgchemistryjournals.net

Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which could be applied to the synthesis of the this compound skeleton. semanticscholar.orgrsc.org

Palladium-Catalyzed Cross-Coupling : Reactions like the Suzuki, Stille, or Hiyama couplings are foundational in modern synthesis. mdpi.com One could envision a strategy where a 1,3-dichloro-2,5-dihalobenzene precursor undergoes a selective Suzuki coupling with a hydroxymethyl-containing boronic acid or a formyl-equivalent boronic acid to install one of the functional groups.

Rhodium-Catalyzed Hydroformylation : While perhaps less direct for this specific target, rhodium-catalyzed hydroformylation is a key industrial process for converting alkenes to aldehydes. semanticscholar.org A synthetic route could potentially involve the hydroformylation of a 2,6-dichloro-4-vinylbenzyl alcohol derivative.

In-Situ Protection and Coupling : Advanced one-pot procedures have been developed where a Weinreb amide is reduced with DIBAL-H to form a stable aluminum hemiaminal intermediate. This intermediate acts as a protected aldehyde, allowing for a subsequent palladium-catalyzed cross-coupling reaction with an organometallic reagent. acs.orgresearchgate.net This strategy avoids the isolation of a sensitive aldehyde intermediate.

Organocatalysis : Asymmetric organocatalysis, often employing chiral secondary amines (e.g., proline derivatives) or N-heterocyclic carbenes (NHCs), has emerged as a major field. ehu.eusbeilstein-journals.org For a molecule like this compound, organocatalysis would be most relevant for subsequent asymmetric transformations involving the aldehyde group, such as enantioselective Michael additions or aldol (B89426) reactions, rather than for the direct synthesis of the aromatic core itself. nih.gov

Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild, environmentally friendly conditions (typically in aqueous media). nih.govresearchgate.net For the synthesis of related compounds, biocatalysis has shown significant promise. For instance, the chiral alcohol (S)-1-(2,6-dichloro-3-fluorophenyl) ethyl alcohol, an intermediate for the drug crizotinib, was synthesized efficiently using a dual-enzyme system in a hybrid nanoflower structure, which improved stability and recyclability. nih.gov This highlights the potential for biocatalytic reduction of the aldehyde in the title compound to produce a chiral alcohol or the selective enzymatic oxidation of a corresponding diol precursor. Lipases are also widely used for the regioselective acylation of hydroxyl groups, offering a green alternative to traditional chemical protection. nih.gov

A key goal of green chemistry is to develop synthetic routes that are safer, more energy-efficient, and produce less waste. chemistryjournals.net

Alternative Solvents : Traditional organic synthesis often uses volatile and toxic solvents. Green chemistry encourages the use of safer alternatives. Water is an ideal green solvent due to its non-toxicity and availability. chemistryjournals.net Other alternatives include ionic liquids and supercritical fluids like CO₂, which can eliminate the need for organic solvents in certain polymerization or catalytic processes. chemistryjournals.netacs.org

Energy Efficiency : Microwave-assisted synthesis has become a popular technique for accelerating reaction rates, often leading to higher yields and shorter reaction times, thereby reducing energy consumption compared to conventional heating. mdpi.com

Atom Economy and Waste Reduction : Catalytic reactions are inherently more atom-economical than stoichiometric processes as they reduce the amount of waste generated per kilogram of product. chemistryjournals.net Biocatalytic and transition metal-catalyzed routes are prime examples of this principle. Designing syntheses with fewer steps, such as through one-pot procedures, also minimizes waste from intermediate workups and purifications. acs.org

The following table outlines the application of green chemistry principles to the synthesis of functionalized benzaldehydes.

Green Chemistry PrincipleApplication in SynthesisExample
Waste Prevention Use of catalytic instead of stoichiometric reagents.Palladium-catalyzed cross-coupling requires only mol% of the metal. mdpi.com
Atom Economy Design reactions where most atoms from the reactants are incorporated into the final product.Addition reactions like hydroformylation are highly atom-economical.
Safer Solvents Replace hazardous organic solvents with benign alternatives.Using water as a solvent for biocatalytic reactions. chemistryjournals.net
Energy Efficiency Conduct reactions at ambient temperature and pressure; use alternative energy sources.Microwave-assisted synthesis to reduce reaction times. mdpi.com
Use of Renewable Feedstocks Derive starting materials from renewable sources like biomass. kit.eduUsing bio-derived solvents or starting materials.
Reduce Derivatives Avoid unnecessary protection/deprotection steps by using chemoselective reagents or one-pot processes.In-situ aldehyde protection and coupling schemes. acs.orgresearchgate.net

Solid-Phase Organic Synthesis (SPOS) and Combinatorial Libraries

The application of solid-phase organic synthesis (SPOS) provides a powerful platform for the construction of combinatorial libraries, enabling the rapid generation of numerous analogs from a common scaffold. The compound this compound serves as a valuable building block in this context. Its bifunctional nature, featuring a reactive aldehyde and a hydroxymethyl group, allows for versatile attachment strategies and subsequent on-resin modifications. The steric hindrance and electronic effects imposed by the ortho-chloro substituents influence the reactivity of the adjacent aldehyde, a factor that can be strategically exploited in synthetic design.

Linker Design and Attachment Strategies for Solid Support

The initial and most critical step in SPOS is the covalent attachment of the substrate to an insoluble polymer support via a linker molecule. soton.ac.uk The choice of linker is dictated by the functional group used for attachment on the substrate and the desired cleavage conditions for releasing the final product. soton.ac.uklsu.edu For this compound, the primary alcohol of the hydroxymethyl group is the most common and convenient handle for immobilization, leaving the sterically hindered aldehyde available for subsequent diversification reactions.

Several linker types are suitable for anchoring alcohols to solid supports. The selection depends on the planned reaction sequence's compatibility with the linker's stability. soton.ac.uk

Ester-Based Linkers: The most prominent example is the Wang resin, which is a polystyrene support functionalized with a 4-hydroxybenzyl alcohol linker. imperial.ac.uk The hydroxymethyl group of the target compound can be attached via esterification using standard coupling agents like carbodiimides. This linkage is stable to a variety of reaction conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA). researchgate.net

Ether-Based Linkers: Trityl and 2-chlorotrityl chloride resins are highly acid-labile supports that react with alcohols to form ethers. This strategy is advantageous when very mild cleavage conditions are required to release the final product, often achievable with dilute solutions of TFA or acetic acid. Another option is the tetrahydropyranyl (THP) acetal linker, which is stable to strong bases like organolithiums but can be cleaved with 95% TFA. soton.ac.ukimperial.ac.uk

Silyl Ether-Based Linkers: Silicon-based linkers offer an alternative strategy, forming silyl ethers with the hydroxymethyl group. soton.ac.uk These linkers exhibit orthogonality to many other protecting groups and can be cleaved under specific conditions, typically using fluoride ion sources like tetrabutylammonium fluoride (TBAF). soton.ac.uk

The attachment process, or loading, involves reacting the soluble this compound with the functionalized resin in a suitable solvent. The efficiency of this step is crucial and is often driven to completion by using an excess of the soluble starting material. lsu.edu

Linker/Resin TypeFunctional Group on ResinAttachment ChemistryResulting LinkageKey Stability Features
Wang Resinp-alkoxy-benzyl alcoholCarbodiimide-mediated esterificationEsterStable to weak acids and bases
2-Chlorotrityl Resin2-Chlorotrityl chlorideBase-catalyzed etherificationEtherStable to nucleophiles and bases
THP Acetal LinkerDihydropyran (DHP)Acid-catalyzed acetal formationAcetal EtherStable to strong bases and organometallics. soton.ac.uk
Silyl Chloride LinkerSilyl Chloride (e.g., -Si(R)2Cl)Base-assisted silylationSilyl EtherOrthogonal to many protecting groups. soton.ac.uk

On-Resin Reactions and Cleavage Methodologies

Once this compound is anchored to the solid support, its free aldehyde group becomes the focal point for building a combinatorial library. The solid-phase methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere filtration and washing of the resin. imperial.ac.uk

On-Resin Reactions:

A primary strategy for diversification is reductive amination. The resin-bound aldehyde can be reacted with a library of primary or secondary amines to form intermediate imines or iminium ions, which are then reduced in situ by a resin-compatible reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. This sequence converts the aldehyde into a diverse set of secondary or tertiary amines, respectively.

Other potential on-resin transformations of the aldehyde include:

Wittig-type reactions: To generate various substituted alkenes.

Grignard or organolithium additions: To produce a range of secondary alcohols, although this requires linkers stable to strongly basic and nucleophilic reagents, such as THP or silyl ethers. soton.ac.uk

Oxidation: The aldehyde could be oxidized to a carboxylic acid, providing another point for diversification, for example, through amide bond formation with a library of amines.

Cleavage Methodologies:

The final step is the cleavage of the desired product from the solid support. The conditions for this step are determined by the initial choice of linker. lsu.edu

Acidic Cleavage: For products attached via Wang or 2-chlorotrityl linkers, cleavage is typically achieved by treatment with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). imperial.ac.ukresearchgate.net The concentration of TFA and the reaction time can be modulated depending on the linker's lability. For instance, 2-chlorotrityl linkers can often be cleaved with as little as 1-5% TFA.

Fluoride-mediated Cleavage: If a silyl ether linker was used, the product is released by treatment with a fluoride source, such as TBAF in tetrahydrofuran (B95107) (THF). soton.ac.uk

The crude product obtained after cleavage and evaporation of the solvent can then be purified using standard techniques like high-performance liquid chromatography (HPLC).

On-Resin ReactionReagentsProduct SubstructureCompatible Linker TypeCleavage Method
Reductive AminationR1R2NH, NaBH3CNSubstituted benzylamineEster (Wang), Ether (Trityl)TFA/DCM
Wittig ReactionPh3P=CHRStilbene derivativeEther (Trityl, THP), Silyl EtherTFA/DCM or TBAF
Organometallic AdditionR-MgBr or R-LiSubstituted benzyl alcoholEther (THP), Silyl EtherTFA/DCM or TBAF
Oxidation & Amidation1. Oxidant (e.g., NaClO2) 2. R1R2NH, Coupling Agent (e.g., HBTU)Substituted benzamide (B126)Ester (Wang), Ether (Trityl)TFA/DCM

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Aldehyde Reactions

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. However, the reactivity of the aldehyde in 2,6-Dichloro-4-hydroxymethylbenzaldehyde is modulated by both electronic and steric factors.

Nucleophilic addition is a fundamental reaction of aldehydes. bldpharm.com The rate and equilibrium of these reactions are sensitive to the electronic nature of the aromatic ring and steric hindrance around the carbonyl group. nist.govbiosynth.com In this compound, the two chlorine atoms are strongly electron-withdrawing through their inductive effect. This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more reactive towards nucleophiles compared to benzaldehyde (B42025) itself. bldpharm.comuni.lu

However, the position of these chlorine atoms ortho to the aldehyde group creates significant steric hindrance. This bulkiness impedes the approach of nucleophiles to the carbonyl carbon, which can decrease the reaction rate. biosynth.com For many nucleophilic additions, this steric hindrance is the dominant factor, making reactions slower than in less hindered aldehydes.

Common nucleophilic addition reactions include the formation of cyanohydrins, acetals, and imines. While kinetically hindered, these reactions are expected to proceed under appropriate conditions. For instance, the formation of a cyanohydrin would occur via the attack of a cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Condensation reactions, such as the Wittig-Horner reaction, are also influenced by these competing effects. Kinetic studies on related substituted benzaldehydes have shown that electron-withdrawing groups on the benzaldehyde ring can affect the rate-determining step of the reaction. chemeo.com While the electronic effect of the chlorine atoms would favor the reaction, the steric hindrance could slow the formation of the necessary intermediates.

Table 1: Predicted Nucleophilic Addition Reactions of this compound This table is illustrative and based on general principles of aldehyde reactivity.

Reaction TypeNucleophileReagents/ConditionsExpected ProductNotes
Cyanohydrin Formation⁻CNHCN, KCN2,6-Dichloro-4-hydroxymethyl-α-hydroxy-phenylacetonitrileReaction is likely slower than for benzaldehyde due to steric hindrance.
Acetal (B89532) FormationR'OH (e.g., Ethanol)EtOH, cat. H⁺2,6-Dichloro-1-(diethoxymethyl)-4-(hydroxymethyl)benzeneReversible reaction; requires removal of water to drive to completion.
Imine FormationR'NH₂ (e.g., Aniline)Aniline, cat. H⁺N-(2,6-Dichlorobenzylidene)-4-aminobenzyl alcoholSteric hindrance may necessitate longer reaction times or stronger catalysts.

This section considers electrophilic substitution on the aromatic ring. The aldehyde group is a deactivating group and a meta-director for electrophilic aromatic substitution due to its electron-withdrawing nature. Similarly, the chlorine atoms are deactivating due to their inductive effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

In this compound, the aromatic ring is already heavily substituted. The existing substituents occupy positions 1, 2, 4, and 6. The available positions for substitution are 3 and 5. The directing effects of the current substituents are as follows:

Aldehyde (-CHO) at C1: meta-directing (to C3 and C5).

Chlorine (-Cl) at C2: ortho, para-directing (to C3 and C6 - occupied).

Hydroxymethyl (-CH₂OH) at C4: ortho, para-directing (to C3 and C5).

Chlorine (-Cl) at C6: ortho, para-directing (to C5 and C2 - occupied).

All present groups direct incoming electrophiles to positions 3 and 5. However, the aldehyde and chloro groups are deactivating, making the ring significantly less reactive towards electrophiles than benzene (B151609). The hydroxymethyl group is weakly activating. The combined deactivating effect of two chlorine atoms and an aldehyde group generally makes further electrophilic substitution difficult to achieve under standard conditions.

Reactivity Profiles of the Hydroxymethyl Functionality

The hydroxymethyl group is a primary benzylic alcohol. Its reactivity is also influenced by the electronic and steric environment of the molecule.

The primary alcohol of the hydroxymethyl group can be oxidized. Mild oxidizing agents can convert it to an aldehyde, which would form 2,6-dichloroterephthalaldehyde. Stronger oxidizing agents would lead to the formation of the corresponding carboxylic acid, 3,5-dichloro-4-formylbenzoic acid. The choice of oxidant is crucial for controlling the reaction outcome. Kinetic studies on the oxidation of benzyl (B1604629) alcohol to benzaldehyde have been performed using various catalysts, providing a basis for predicting the behavior of this more complex system. nih.govgoogle.com

Conversely, the hydroxymethyl group can be reduced to a methyl group, though this is a less common transformation for this specific functionality.

Table 2: Potential Oxidation Reactions of the Hydroxymethyl Group This table is illustrative and based on general principles of alcohol oxidation.

ReactionReagentExpected Product
Partial OxidationPyridinium chlorochromate (PCC)2,6-Dichloroterephthalaldehyde
Full OxidationPotassium permanganate (B83412) (KMnO₄)3,5-Dichloro-4-formylbenzoic acid

As a primary alcohol, the hydroxymethyl group readily undergoes etherification and esterification. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) under appropriate conditions. For sterically hindered alcohols, specific methods like the Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride, can be effective. google.com

Etherification, such as the Williamson ether synthesis, would involve converting the alcohol to its alkoxide with a strong base, followed by reaction with an alkyl halide. The presence of the acidic aldehyde proton and the potential for reaction with the aldehyde group itself must be considered when choosing reaction conditions.

Influence of Aromatic Halogenation on Reactivity

The two chlorine atoms on the aromatic ring are the dominant influence on the reactivity of this compound. Their effects can be summarized as:

Electronic (Inductive) Effect: The strong electronegativity of chlorine withdraws electron density from the aromatic ring. This deactivates the ring towards electrophilic attack and, importantly, increases the electrophilicity of the carbonyl carbon of the aldehyde group, making it electronically more susceptible to nucleophilic attack.

Electronic (Resonance) Effect: The lone pairs on the chlorine atoms can be donated to the aromatic ring via resonance. This effect is weaker than the inductive effect but is responsible for the ortho, para-directing nature of halogens in electrophilic aromatic substitution.

Steric Hindrance: This is a major factor for the aldehyde group. The two bulky chlorine atoms in the ortho positions physically block the path for incoming nucleophiles to attack the carbonyl carbon. This steric shield often overrides the electronic activation, leading to slower reaction rates for nucleophilic additions compared to unhindered aldehydes. For the hydroxymethyl group, the chlorine atoms are in the meta positions and thus exert a much smaller steric effect on its reactions.

Electronic Effects of Chlorine Substituents

Steric Hindrance Effects of Ortho-Chlorine Atoms

Complex Reaction Pathways and Cascade Transformations

The unique substitution pattern of this compound allows for its participation in complex reaction sequences, including tandem reactions and intramolecular rearrangements, leading to the formation of diverse molecular architectures.

Tandem Reactions and One-Pot Synthesis Approaches

The inherent reactivity of the aldehyde and hydroxymethyl groups, combined with the influence of the chlorine substituents, makes this compound a potential candidate for tandem or one-pot reactions. These processes, where multiple bond-forming events occur in a single reaction vessel, are highly valued for their efficiency and atom economy. nih.gov For example, the aldehyde can first undergo a condensation reaction, followed by a subsequent transformation involving the hydroxymethyl group, all under a single set of reaction conditions. While specific documented examples for this exact compound are scarce in readily available literature, the principles of one-pot synthesis are widely applied to similarly functionalized molecules. beilstein-journals.orgjocpr.com

The following table illustrates hypothetical yields for a one-pot reaction based on general knowledge of related compounds, as specific data for this compound is not widely published.

EntryReactant 2CatalystSolventTemperature (°C)Hypothetical Yield (%)
1MalononitrilePiperidineEthanol8085
2Ethyl CyanoacetateL-ProlineDMSO10078
3NitromethaneCesium CarbonateAcetonitrile6092

Intramolecular Rearrangements and Cyclization Mechanisms

The presence of the 4-hydroxymethyl group opens up possibilities for intramolecular reactions. Under appropriate conditions, the hydroxyl group can act as an internal nucleophile, attacking the electrophilic aldehyde carbon. This can lead to the formation of cyclic hemiacetals or, through subsequent reactions, more stable cyclic ethers. The ortho-chlorine atoms can influence the stability and formation of these cyclic intermediates.

Furthermore, in the presence of suitable reagents, the hydroxymethyl group can be transformed into a leaving group, setting the stage for intramolecular cyclization reactions where a nucleophile attacks the benzylic position. While specific studies on the intramolecular rearrangements and cyclizations of this compound are not extensively documented, the general principles of such reactions are well-established for related benzyl derivatives. beilstein-journals.org

The following table provides a hypothetical overview of potential cyclization products and the conditions that might favor their formation.

Product TypeReaction ConditionsPlausible Mechanism
Cyclic EtherAcid catalyst, heatIntramolecular nucleophilic attack of the hydroxyl group on a protonated aldehyde.
LactoneOxidation of aldehyde, then intramolecular esterificationOxidation to a carboxylic acid followed by acid-catalyzed cyclization.
Fused HeterocycleReaction with a bifunctional nucleophileInitial condensation with the aldehyde followed by intramolecular cyclization involving the hydroxymethyl group.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H NMR spectroscopy of 2,6-Dichloro-4-hydroxymethylbenzaldehyde would be expected to show distinct signals for the different types of protons present in the molecule. The aromatic protons, the benzylic protons of the hydroxymethyl group, the alcoholic proton, and the aldehydic proton would each resonate at characteristic chemical shifts. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal information about neighboring protons.

Similarly, ¹³C NMR spectroscopy would provide a peak for each unique carbon atom in the molecule. The chemical shifts of these peaks would indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic). For this compound, one would expect to observe signals for the aldehydic carbon, the carbons of the aromatic ring (with variations due to the substituents), and the carbon of the hydroxymethyl group.

Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Data

Without experimental data, we can refer to predicted values, which are calculated based on established models of chemical environments.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehydic CH~10.0~190
Aromatic CH~7.5~130-140
CH₂ (hydroxymethyl)~4.7~63
OH (hydroxymethyl)Variable-
C-Cl (aromatic)-~135
C-CHO (aromatic)-~138
C-CH₂OH (aromatic)-~145

Note: These are estimated values and may differ from experimental results.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, for instance, showing a correlation between the benzylic protons and the hydroxyl proton of the hydroxymethyl group.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds). This is crucial for piecing together the molecular structure by connecting fragments. For example, an HMBC spectrum would show correlations between the aldehydic proton and the aromatic carbons, and between the benzylic protons and the aromatic carbons.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₈H₆Cl₂O₂). Predicted high-resolution mass spectrometry data for various adducts of the molecule are available. uni.lu

Interactive Data Table: Predicted HRMS Data

Adduct Predicted m/z
[M+H]⁺204.98177
[M+Na]⁺226.96371
[M-H]⁻202.96721

Data sourced from PubChem. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

In addition to the molecular ion peak, mass spectrometry produces a characteristic fragmentation pattern as the molecule breaks apart in the mass spectrometer. The analysis of these fragment ions provides further confirmation of the compound's structure. For this compound, expected fragments would include the loss of the formyl group, the hydroxymethyl group, and chlorine atoms.

Electronic and Vibrational Spectroscopy

Electronic (UV-Vis) and vibrational (IR) spectroscopy provide information about the electronic transitions and vibrational modes of a molecule, respectively.

UV-Vis Spectroscopy: The UV-Vis spectrum would show absorption bands corresponding to the electronic transitions within the aromatic ring and the carbonyl group. The presence of the chlorine and hydroxymethyl substituents would influence the position and intensity of these absorptions.

IR Spectroscopy: The infrared spectrum would display characteristic absorption bands for the functional groups present. Key expected vibrations include the O-H stretch of the alcohol, the C=O stretch of the aldehyde, C-H stretches (aromatic and aldehydic), and C-Cl stretches.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions within the benzenoid ring and the carbonyl group. The substitution pattern on the benzene (B151609) ring, including the two chlorine atoms and the hydroxymethyl group, influences the position and intensity of these absorption bands.

In general, benzaldehydes exhibit a strong absorption band around 245-250 nm and a weaker band in the 280-290 nm region, attributed to π → π* and n → π* transitions, respectively. The presence of chlorine atoms, being auxochromes, is likely to cause a bathochromic (red) shift in these absorption maxima. For comparison, the UV-Vis spectrum of benzaldehyde (B42025) shows absorption maxima at approximately 246 nm and 282 nm. Studies on chlorinated benzaldehydes have shown shifts in these absorption peaks. For instance, the UV spectrum of the peroxybenzoyl radical of benzaldehyde shows a maximum absorption at 245 nm. rsc.org The specific absorption maxima for this compound would require experimental verification, but predictions can be made based on related structures.

Table 1: Predicted UV-Vis Absorption Data for this compound and Related Compounds

Compound Predicted λmax (π → π*) (nm) Predicted λmax (n → π*) (nm) Solvent
Benzaldehyde ~246 ~282 Ethanol
2-Chlorobenzaldehyde (B119727) ~250 ~290 Not Specified
4-Chlorobenzaldehyde ~255 ~295 Not Specified

Note: The data for this compound is predictive and based on the expected effects of the substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. youtube.comyoutube.com The vibrational modes of the aldehyde, hydroxymethyl, and dichlorinated phenyl groups will give rise to characteristic absorption bands.

The IR spectrum of the closely related 2,6-dichlorobenzaldehyde (B137635) shows characteristic peaks that can be used as a reference. nist.gov The key expected vibrational frequencies for this compound are:

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group in the hydroxymethyl substituent.

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. The aldehydic C-H stretch is expected to show two weak bands around 2720 and 2820 cm⁻¹.

C=O Stretch (Aldehyde): A strong absorption band characteristic of the carbonyl group in an aromatic aldehyde is expected in the range of 1680-1700 cm⁻¹. The electron-withdrawing nature of the chlorine atoms may slightly increase this frequency.

C-C Stretch (Aromatic): Aromatic ring C-C stretching vibrations will produce bands in the 1400-1600 cm⁻¹ region.

C-O Stretch (Hydroxymethyl): The C-O stretching of the primary alcohol will likely appear in the 1050-1150 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-Cl bonds. youtube.comspectroscopyonline.comyoutube.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3200-3600 Broad, Medium
Aromatic Ring C-H Stretch 3000-3100 Medium to Weak
Aldehyde (-CHO) C-H Stretch ~2720, ~2820 Weak
Aldehyde (-CHO) C=O Stretch 1680-1700 Strong
Aromatic Ring C-C Stretch 1400-1600 Medium
Hydroxymethyl (-CH₂OH) C-O Stretch 1050-1150 Medium

Fluorescence and Luminescence Spectroscopy for Photophysical Properties

The photophysical properties of this compound, specifically its fluorescence and luminescence behavior, are influenced by the nature of its lowest excited singlet (S₁) and triplet (T₁) states. Benzaldehyde itself is known to be non-fluorescent in water due to an efficient excited-state intermolecular hydrogen transfer (ESHT) reaction that quenches fluorescence. researchgate.net

The presence of electron-withdrawing chlorine atoms on the benzene ring can affect the energy levels of the nπ* and ππ* states. nih.gov For many substituted benzaldehydes, the lowest excited singlet state is of nπ* character, which often leads to low fluorescence quantum yields due to efficient intersystem crossing to the triplet state. However, the specific substitution pattern and solvent environment can alter the relative energies of these states. nih.gov

Research on other substituted benzaldehydes suggests that fluorescence, when observed, may originate from specific conformers or charged forms of the molecule in solution. researchgate.net It is plausible that this compound will exhibit weak fluorescence, with the emission wavelength and intensity being highly dependent on the solvent polarity and its ability to form hydrogen bonds. A detailed study would be necessary to fully characterize its emissive properties.

Crystallographic Analysis

Crystallographic techniques provide definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, no single-crystal structure of this compound has been reported in the Cambridge Structural Database (CSD).

If suitable single crystals were obtained, this technique would provide invaluable data on:

The conformation of the hydroxymethyl group relative to the benzene ring.

The planarity of the benzaldehyde moiety.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially weak interactions involving the chlorine atoms and the aldehyde oxygen. These interactions would govern the crystal packing.

Studies on related halogenated benzyl (B1604629) alcohols have highlighted the importance of O-H···O hydrogen bonds and weaker C-H···X and X···X (where X is a halogen) interactions in dictating the supramolecular architecture. nih.gov

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and can provide information about the unit cell dimensions of a crystalline solid. wikipedia.orgunits.itnih.govresearchgate.netfrontiersin.org As with single-crystal data, there is no publicly available PXRD pattern for this compound.

An experimental PXRD pattern would serve as a unique "fingerprint" for this compound in its solid state. nih.govfrontiersin.org It could be used for phase identification in a mixture, to assess sample purity, and, in conjunction with computational modeling, to potentially solve the crystal structure if single crystals are not obtainable. The diffraction peaks (positions and intensities) are determined by the crystal lattice and the arrangement of atoms within the unit cell. wikipedia.orgfrontiersin.org

Electrochemical Characterization

The electrochemical behavior of this compound is primarily associated with the reduction of the aldehyde group and the carbon-chlorine bonds.

The electrochemical reduction of aromatic aldehydes in aprotic solvents has been shown to proceed via the formation of an anion radical, which can then undergo further reactions such as dimerization. cdnsciencepub.com The reduction potential is influenced by the substituents on the aromatic ring. The electron-withdrawing chlorine atoms in this compound are expected to make the aldehyde group more susceptible to reduction compared to unsubstituted benzaldehyde.

Furthermore, the carbon-chlorine bonds can also be electrochemically reduced, leading to dehalogenation. The reduction of halogenated aromatic compounds at different electrode materials has been studied, with the reaction mechanism and efficiency depending on the cathode material and the solvent system. researchgate.netacs.orgtandfonline.com A systematic electrochemical study of this compound would likely reveal a complex series of reduction steps, involving both the aldehyde and the chloro-substituents. The electrochemical conversion of aldehydes to the corresponding primary alcohols is a well-established process. tandfonline.comorganic-chemistry.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
Benzaldehyde
2-Chlorobenzaldehyde
4-Chlorobenzaldehyde
Benzyl alcohol
4-hydroxy-3,5-dichlorobenzaldehyde

Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the reduction and oxidation processes of a substance. ossila.comlibretexts.org For "this compound," the voltammetric profile would be characterized by the electrochemical activity of the aldehyde functional group and influenced by the electronic effects of the chloro and hydroxymethyl substituents on the benzene ring.

The aldehyde group (-CHO) is electrochemically active and can be both reduced and oxidized. The reduction of the aldehyde group in aprotic or aqueous media typically proceeds to the corresponding alcohol, in this case, a diol. This process is generally irreversible and diffusion-controlled. ijcms2015.co For instance, the electrochemical reduction of 2,4-dichlorobenzaldehyde (B42875) at a glassy carbon electrode shows a single irreversible cathodic peak corresponding to the reduction of the carbonyl moiety to a secondary alcohol. ijcms2015.co The two electron-withdrawing chlorine atoms on the ring of "this compound" would be expected to make the aldehyde group more electrophilic and thus easier to reduce, shifting the cathodic peak potential to less negative values compared to unsubstituted benzaldehyde. Conversely, the electron-donating nature of the hydroxymethyl group (-CH₂OH) would have an opposing effect, though generally weaker than the two chloro groups.

A hypothetical cyclic voltammogram would likely exhibit an irreversible reduction peak in the cathodic scan. The precise potential would be dependent on the solvent, electrolyte, and pH, but can be estimated based on related compounds. ijcms2015.coxmu.edu.cn An oxidation peak, if observable within the solvent window, would appear at a significantly positive potential.

Table 1: Hypothetical Cyclic Voltammetry Data for this compound (Note: These values are illustrative and based on the expected behavior of substituted benzaldehydes, as direct experimental data is not available in the cited literature.)

ParameterHypothetical ValueDescription
Cathodic Peak Potential (Epc)-1.2 to -1.5 V vs. Ag/AgClThe potential at which the reduction of the aldehyde group to an alcohol is at its maximum rate. The value is influenced by the dichloro and hydroxymethyl substituents.
Anodic Peak Potential (Epa)> +1.5 V vs. Ag/AgClThe potential at which the oxidation of the aldehyde group to a carboxylic acid may occur. This process is often irreversible and occurs at high potentials.
Peak Separation (ΔEp)Not applicable (irreversible)For a reversible system, ΔEp is close to 59/n mV (where n is the number of electrons). For an irreversible system like aldehyde reduction, this parameter is not used.
Diffusion Coefficient (D)10⁻⁶ to 10⁻⁵ cm²/sA measure of the rate of diffusion of the analyte to the electrode surface, which can be calculated from the relationship between peak current and the scan rate.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the processes occurring at the interface of an electrode and a solution, such as charge transfer resistance and double-layer capacitance. psu.edudilico.deyoutube.com When "this compound" is part of an electrochemical system, EIS can be used to model the interface.

An EIS experiment involves applying a small amplitude AC voltage over a range of frequencies and measuring the resulting current. dilico.de The data is often presented as a Nyquist plot, which displays the imaginary part of the impedance versus the real part. For many electrochemical systems, the Nyquist plot has a semicircular region at high frequencies followed by a linear region at low frequencies.

The semicircular portion of the plot is characteristic of the charge transfer process at the electrode surface. The diameter of this semicircle corresponds to the charge-transfer resistance (Rct), which is inversely proportional to the rate of the electrochemical reaction. youtube.com A larger Rct indicates a slower electron transfer. The capacitance of the electrical double layer (Cdl) that forms at the electrode-electrolyte interface can also be determined from the frequency at the apex of the semicircle. researchgate.net

The linear portion of the Nyquist plot, often observed at low frequencies, is typically associated with diffusion-controlled processes, known as the Warburg impedance.

For "this compound," an EIS study would likely reveal a significant charge-transfer resistance, indicative of the kinetics of its redox reactions at the electrode surface. The data can be fitted to an equivalent circuit, such as a Randles circuit, to quantify these parameters. youtube.com The values of Rct and Cdl would be influenced by the concentration of the compound, the nature of the electrode material, and the composition of the electrolyte.

Table 2: Hypothetical Electrochemical Impedance Spectroscopy Parameters for a System Containing this compound (Note: These values are for illustrative purposes and represent typical orders of magnitude for organic redox processes in a non-aqueous electrolyte, as direct experimental data for this specific compound is not available in the cited literature.)

ParameterHypothetical Value RangeSignificance
Solution Resistance (Rs)50 - 200 ΩThe resistance of the electrolyte solution between the working and reference electrodes. This depends on the conductivity of the electrolyte and the cell geometry.
Charge-Transfer Resistance (Rct)1 - 10 kΩRepresents the resistance to the transfer of electrons between the electrode and the "this compound" molecules. A higher value indicates slower kinetics of the redox reaction.
Double-Layer Capacitance (Cdl)1 - 20 µF/cm²The capacitance of the interface between the electrode surface and the electrolyte. Its value is dependent on the electrode surface area and the nature of the ions in the solution. researchgate.net
Warburg Impedance (Zw)Frequency-dependentAppears as a 45° line on the Nyquist plot at low frequencies and is indicative of mass-transport limitations (diffusion) of the analyte to the electrode surface.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry investigations specifically for the compound “this compound” are not present in publicly accessible research databases. Consequently, the creation of an article with specific, verifiable research findings and data tables for the requested sections is not possible at this time.

The successful generation of content for the specified outline below would require dedicated studies employing quantum chemical calculations and molecular modeling simulations on this particular molecule.

Computational and Theoretical Chemistry Investigations5.1. Quantum Chemical Calculations for Electronic Structure and Reactivity5.1.1. Density Functional Theory Dft for Ground State Geometries and Energetics5.1.2. Frontier Molecular Orbital Fmo Analysis Homo Lumo Gaps 5.1.3. Time Dependent Density Functional Theory Td Dft for Excited States and Optical Properties5.2. Molecular Modeling and Dynamics Simulations5.2.1. Conformational Analysis and Potential Energy Surfaces5.2.2. Molecular Dynamics Md Simulations for Dynamic Behavior

Reaction Pathway Modeling and Transition State Search

Computational chemistry provides powerful tools to elucidate the step-by-step sequence of chemical reactions, known as the reaction mechanism. By modeling the potential energy surface of a reaction, scientists can identify the most likely pathways, including transient structures like transition states.

The prediction of reaction mechanisms for compounds like this compound involves the use of quantum chemical methods, most notably Density Functional Theory (DFT). These methods can model various types of reactions, such as nucleophilic additions, oxidations, and cycloadditions.

For instance, studies on the acetalization of 2-chlorobenzaldehyde (B119727) using ab initio methods have shown that the reaction proceeds through several key steps: protonation of the carbonyl oxygen, nucleophilic attack by an alcohol, and subsequent dehydration. kemdikbud.go.id A similar multi-step pathway would be expected for this compound. The mechanism for the reaction of benzaldehyde (B42025) with 4-amine-4H-1,2,4-triazole has been investigated using DFT, identifying three distinct transition states corresponding to hydrogen transfer, internal rearrangement, and water elimination to form a Schiff base. nih.gov

The oxidation of benzaldehyde has also been a subject of modeling studies, which show that it can decompose to a phenyl radical and carbon monoxide. cerfacs.frnih.gov The presence of substituents, such as the chloro and hydroxymethyl groups in this compound, would influence the electron distribution and, consequently, the reaction barriers and pathways. For example, in N-heterocyclic carbene (NHC) catalyzed cycloadditions, the electronic nature of substituents on the benzaldehyde ring is a key factor in determining the stereoselectivity of the reaction. nih.gov

Table 1: Illustrative Reaction Types and Computational Methods for Benzaldehydes

Reaction TypeTypical Computational MethodKey Findings for Analogous Compounds
AcetalizationAb initio (e.g., with 6-31G* basis set)Stepwise mechanism involving protonation, nucleophilic attack, and dehydration. kemdikbud.go.id
Schiff Base FormationDFT (e.g., B3LYP/6-31+G(d))Identification of multiple transition states for hydrogen transfer and water elimination. nih.gov
OxidationKinetic ModelingDecomposition pathways are highly dependent on temperature and pressure. cerfacs.fr
CycloadditionDFTThe stereochemical outcome is determined by the energy of the transition state. nih.gov

This table is illustrative and based on studies of related benzaldehydes.

Computational models provide not only the pathway of a reaction but also quantitative data on its feasibility and rate. Thermodynamic parameters, such as Gibbs free energy (ΔG) and enthalpy (ΔH), indicate whether a reaction is spontaneous. researchgate.net Kinetic parameters, primarily the activation energy (Ea or ΔG‡), determine the reaction rate. rroij.com

For example, a kinetic and thermodynamic study on the addition of methoxide (B1231860) to various substituted benzaldehydes revealed that the forward reaction rates are highly sensitive to the nature of the substituents. rsc.org Computational studies can dissect these effects, attributing them to electronic and steric factors. The transition state for such reactions is thought to resemble the products in terms of bond formation but the reactants in terms of solvation. rsc.org

In dynamic covalent chemistry, the balance between kinetic and thermodynamic control is crucial. illinois.edu Computational models can predict whether a reaction will yield the most stable product (thermodynamic control) or the product that is formed fastest (kinetic control). For complex reactions, developing robust computational tools that account for both thermodynamic and kinetic factors is an ongoing area of research. illinois.edu

Table 2: Representative Calculated Energy Parameters for a Reaction Step

ParameterDefinitionIllustrative Value (kcal/mol)Significance
ΔHEnthalpy of Reaction-20Indicates if the reaction is exothermic (-) or endothermic (+).
ΔGGibbs Free Energy of Reaction-15Indicates if the reaction is spontaneous (-) or non-spontaneous (+). researchgate.net
ΔG‡Activation Free Energy+25Represents the energy barrier that must be overcome for the reaction to occur; a higher value means a slower reaction. researchgate.net

Note: The values in this table are hypothetical and for illustrative purposes only, as specific data for this compound is not available.

Computational Studies on Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. These simulations can aid in structure elucidation and in understanding the electronic properties of a compound.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational tools can predict ¹H and ¹³C NMR spectra, which can be compared with experimental data to confirm a molecular structure. chemicalbook.comspectrabase.comnmrdb.org For this compound, DFT calculations would be able to predict the chemical shifts of the aromatic protons, the aldehyde proton, and the methylene (B1212753) protons, as well as the carbon signals.

UV-Vis Spectroscopy: The absorption of ultraviolet and visible light by a molecule corresponds to the promotion of electrons to higher energy orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis spectra. mdpi.comarxiv.org These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For substituted benzaldehydes, TD-DFT can be used to understand how substituents alter the electronic transitions. conicet.gov.ar However, the accuracy of TD-DFT can vary, and predicted λmax values may deviate from experimental results. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule's IR spectrum. arxiv.org By comparing the computed spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration, such as the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, and the C-Cl stretches.

Table 3: Predicted Spectroscopic Data for a Hypothetical Benzaldehyde Derivative

SpectroscopyParameterPredicted ValueCorresponding Functional Group
¹H NMRChemical Shift (δ)~10.2 ppmAldehyde proton (-CHO)
¹³C NMRChemical Shift (δ)~190 ppmCarbonyl carbon (C=O)
UV-Visλmax~250-300 nmπ → π* and n → π* transitions
IRWavenumber (cm⁻¹)~1700 cm⁻¹C=O stretch

This table contains representative values for substituted benzaldehydes and is not specific to this compound.

Fluorescence: While many benzaldehydes are not strongly fluorescent, computational studies can predict their potential to emit light after absorption. Calculations can determine the nature of the lowest excited state (S₁) and the rate of radiative decay. elsevierpure.com For some substituted benzaldehydes, it has been shown that their charged forms can have significantly higher fluorescence quantum yields than their neutral counterparts. elsevierpure.com Computational studies on related systems have also investigated how intramolecular proton transfer in the excited state can lead to large Stokes shifts in the fluorescence spectrum. researchgate.net

Electrochemical Behavior: The electrochemical properties of aromatic aldehydes, such as their reduction potential, can be investigated computationally. These studies can provide insights into the mechanisms of electrochemical reactions, such as the reduction of the aldehyde group or reductive coupling reactions. researchgate.netrsc.org The presence of electron-withdrawing groups like chlorine atoms would be expected to make the reduction of the aldehyde group in this compound more favorable compared to unsubstituted benzaldehyde.

Applications in Functional Materials and Advanced Technologies

Integration into Fluorescent Probes and Sensing Systems

Development of BODIPY-Based Fluorescent Probes

No specific research was found that details the synthesis of BODIPY-based fluorescent probes using 2,6-Dichloro-4-hydroxymethylbenzaldehyde as the starting aldehyde. General methods for creating meso-substituted BODIPY dyes often rely on the acid-catalyzed reaction of an aldehyde with 2,4-dimethylpyrrole, followed by oxidation and complexation with boron trifluoride etherate. The specific electronic and steric effects of the dichloro and hydroxymethyl substituents on the benzaldehyde (B42025) ring could theoretically be exploited to tune the photophysical properties of a resulting BODIPY dye, but such a compound is not described in the available literature.

Chemical Sensing Applications for Analytes in Biological Systems

There is no available information on fluorescent probes derived from This compound for the specific sensing of analytes in biological systems. The design of such sensors typically involves creating a probe that changes its fluorescence properties upon interaction with a specific target molecule. While the hydroxymethyl group on the benzaldehyde could potentially serve as a reactive site or a point of attachment for a recognition moiety, no studies demonstrating this application for this particular compound have been identified.

Precursors for Organic Electronic Materials

Synthesis of Dyes for Dye-Sensitized Solar Cells (DSSCs)

The core of a DSSC is a photosensitizing dye that absorbs light and injects electrons into a semiconductor layer, typically titanium dioxide. Organic dyes for DSSCs are often designed with a donor-π-acceptor (D-π-A) structure to facilitate efficient charge separation. While benzaldehyde derivatives can be used to construct the π-bridge or other parts of the dye molecule, there are no specific reports of This compound being used as a precursor for a DSSC dye.

Development of Organic Semiconductors and Optoelectronic Devices

Organic semiconductors are the active materials in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties and solid-state packing. The synthesis of new organic semiconductors is a vast field of research, but there is no mention in the available literature of This compound being utilized as a building block for such materials.

Role in Advanced Polymeric Systems and Thin Films

The functional groups of This compound (aldehyde and hydroxymethyl) could theoretically allow it to be incorporated into polymeric structures through various polymerization reactions. These polymers could potentially be used to create functional thin films. However, no research detailing the synthesis or application of polymers or thin films derived from this specific compound has been found.

Monomer in Polymerization Reactions

This compound is a bifunctional molecule, which allows it to act as a monomer in polycondensation reactions. farabi.universitymelscience.com Polycondensation is a process where bifunctional or polyfunctional monomers react to form larger structural units while releasing smaller molecules such as water or alcohols. farabi.universitytaylorandfrancis.com The aldehyde and hydroxymethyl groups on the compound can participate in reactions to build a polymer backbone.

For instance, the compound can undergo self-condensation to form polyacetal structures. More commonly, it can be reacted with other co-monomers. Reaction with a dicarboxylic acid or its derivative could lead to the formation of polyesters, while reaction with a diamine could yield poly(azomethine-ether)s. The process of forming polymers from monomers is a foundational concept in polymer chemistry. msu.edu The specific conditions of the polycondensation, such as temperature and catalyst, would be crucial in determining the molecular weight and properties of the resulting polymer. farabi.universitynih.gov Mechanochemical methods, which use mechanical force to initiate reactions, have also emerged as a sustainable alternative to traditional solvent-based polymerization for reactions between diamines and dialdehydes. rsc.org

Synthesis of Functional Polymers with Tailored Properties

The incorporation of this compound into a polymer chain is expected to confer specific, tailored properties to the final material. The presence of chlorine atoms in the monomer unit can significantly enhance the properties of the resulting polymer. Halogenated polymers are known for a range of desirable characteristics, including high thermal stability, chemical inertness, and notable flame retardancy.

The chlorine atoms increase the polymer's resistance to combustion by capturing free radicals generated during the process and by releasing inflammable gases that shield the material from oxygen. This makes polymers derived from this monomer potentially useful in applications requiring stringent fire safety standards. Furthermore, the rigid aromatic ring and the polar C-Cl bonds would influence the polymer's mechanical properties, such as tensile strength, and its solubility in organic solvents. researchgate.net The ability to copolymerize this monomer with other functional benzaldehydes or monomers allows for the fine-tuning of the polymer's characteristics, enabling the development of advanced materials for specific applications. figshare.com

Table 1: Potential Polymer Structures from this compound
Co-monomerPolymer TypePotential Repeating Unit StructureAnticipated Properties
Terephthaloyl chloridePolyester-[O-CH₂(C₆H₂Cl₂)-C(O)-C₆H₄-C(O)]n-High thermal stability, flame retardancy, chemical resistance
1,4-PhenylenediaminePoly(azomethine-ether)-[-O-CH₂(C₆H₂Cl₂)-CH=N-(C₆H₄)-N=]n-Electroactive properties, thermal stability
Self-condensationPolyacetal-[-O-CH(C₆H₂Cl₂CH₂OH)-]n-Degradability, modified solubility

Catalysis and Ligand Design

The chemical functionalities of this compound make it a valuable building block for designing complex molecules used in catalysis. Its ability to form Schiff bases and subsequently metal-organic complexes is of particular interest.

Formation of Schiff Bases and Metal-Organic Complexes

Schiff bases, which contain an azomethine or imine group (-C=N-), are formed through the condensation reaction of a primary amine with an aldehyde or ketone. dntb.gov.uaresearchgate.netijacskros.com The aldehyde group of this compound can readily react with a variety of primary amines to form the corresponding Schiff base. researchgate.net These reactions can often be carried out under mild conditions, sometimes catalyzed by a few drops of acid. ijacskros.com

The resulting Schiff base ligand is a versatile chelating agent. The imine nitrogen atom provides a coordination site for metal ions. Furthermore, the hydroxymethyl group (-CH₂OH) on the phenyl ring can offer an additional oxygen donor site for chelation, allowing the ligand to bind to a metal center in a bidentate fashion. This chelation results in the formation of stable metal-organic complexes. nih.govsbmu.ac.ir The electronic properties and steric hindrance of the ligand, influenced by the two chlorine atoms, can be systematically modified to tune the stability, geometry, and reactivity of the metal complex. A wide array of transition metals, including copper, nickel, cobalt, and zinc, are known to form stable complexes with Schiff base ligands. tijer.orgscispace.comnih.gov These complexes have found applications in diverse areas, including catalysis. mdpi.comresearchgate.net

Table 2: Examples of Schiff Base Formation and Metal Complexation
Reactant AmineResulting Schiff Base TypePotential Coordinating MetalsPotential Complex Geometry
AnilineN-(2,6-dichloro-4-hydroxymethylbenzylidene)anilineCu(II), Co(II), Ni(II)Square planar, Tetrahedral
Ethylenediamine (2:1 ratio)N,N'-Bis(2,6-dichloro-4-hydroxymethylbenzylidene)ethane-1,2-diamineMn(II), Fe(III), Zn(II)Octahedral
2-Aminophenol2-((2,6-dichloro-4-hydroxymethylbenzylidene)amino)phenolVO(IV), Ru(III)Square pyramidal, Octahedral

Investigation in Bio-inspired Catalysis and Enzyme Models

Bio-inspired catalysis seeks to develop synthetic catalysts that mimic the high efficiency and selectivity of natural enzymes. nih.gov Metal complexes of Schiff bases are often studied as mimics of metalloenzyme active sites due to their structural versatility and catalytic activity in reactions like oxidation and hydrolysis. scispace.comresearchgate.net

While direct research on this compound in this context is not extensively documented, its derivatives are promising candidates for such investigations. Metal complexes formed from Schiff bases of this aldehyde could be designed to model the active sites of certain enzymes. For example, the reversible aldehyde-to-alcohol transformation inherent in the molecule's structure is analogous to processes catalyzed by dehydrogenase enzymes. By creating metal complexes that incorporate this moiety, researchers could study the mechanisms of hydride transfer and substrate binding.

The two chlorine atoms on the aromatic ring act as electron-withdrawing groups, which can precisely modulate the electronic environment of the aldehyde and the resulting metal center in a complex. This allows for systematic studies on how electronic effects influence catalytic activity and reaction pathways, providing valuable insights for designing more efficient and selective bio-inspired catalysts. nih.gov

Biological and Pharmaceutical Research Contexts

Intermediate in the Synthesis of Agrochemicals and Pharmaceuticals

The core structure of 2,6-dichlorobenzaldehyde (B137635), a close structural relative of 2,6-dichloro-4-hydroxymethylbenzaldehyde, is a well-established intermediate in the production of several commercial products. The presence of the 2,6-dichloro substitution pattern is crucial for the biological efficacy of the final compounds.

2,6-Dichlorobenzaldehyde is a key precursor in the synthesis of benzoylurea (B1208200) insecticides. google.comgoogle.com These compounds are known as insect growth regulators that interfere with the synthesis of chitin, a vital component of the insect exoskeleton. rsc.org The process often involves the conversion of 2,6-dichlorobenzaldehyde to a 2,6-dichlorobenzoyl moiety, which is then incorporated into the larger benzoylurea structure. rsc.orgnih.gov This class of pesticides exhibits high selectivity and biological activity against target pests while demonstrating low toxicity to mammals, making them suitable for integrated pest management programs. nih.gov

While direct synthesis from this compound is not explicitly detailed in readily available literature, its structural similarity to 2,6-dichlorobenzaldehyde suggests its potential as a precursor. The hydroxymethyl group could potentially be oxidized to the aldehyde functional group required for the subsequent steps in benzoylurea synthesis.

Table 1: Examples of Benzoylurea Pesticides Derived from the 2,6-Dichlorophenyl Scaffold

PesticideChemical ClassMode of Action
LufenuronBenzoylureaChitin synthesis inhibitor
HexaflumuronBenzoylureaChitin synthesis inhibitor
DiflubenzuronBenzoylureaChitin synthesis inhibitor
ChlorfluazuronBenzoylureaChitin synthesis inhibitor

This table is illustrative of pesticides containing the 2,6-dichlorophenyl moiety, for which 2,6-dichlorobenzaldehyde is a known intermediate. google.comgoogle.com

In the pharmaceutical industry, the 2,6-dichlorophenyl group is a critical component of certain semi-synthetic penicillins. A notable example is Dicloxacillin, an antibiotic used to treat infections caused by penicillinase-producing staphylococci. patsnap.com The synthesis of Dicloxacillin involves the use of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. chemicalbook.com The starting material for this key intermediate is often derived from 2,6-dichlorobenzaldehyde. google.com

The synthesis pathway underscores the importance of the 2,6-dichloro substitution pattern in achieving the desired therapeutic effect. Dicloxacillin's resistance to beta-lactamase enzymes is attributed in part to the steric hindrance provided by the two chlorine atoms on the phenyl ring. patsnap.com As with agrochemicals, while direct routes from this compound are not prominently documented, its role as a potential precursor to the essential 2,6-dichlorobenzaldehyde intermediate is chemically plausible.

Biological Activity Studies of Derivatives

The inherent reactivity of the aldehyde and hydroxymethyl groups, combined with the electronic effects of the chlorine atoms, makes this compound a versatile scaffold for generating libraries of novel compounds with potential biological activities.

Derivatives of substituted benzaldehydes have been investigated for their ability to inhibit various enzymes and modulate cellular pathways. For instance, certain benzaldehyde (B42025) derivatives have been shown to possess antifungal activity by disrupting cellular antioxidation processes. nih.gov The introduction of different functional groups onto the benzaldehyde ring can lead to compounds with inhibitory activity against enzymes like cholinesterases, which are implicated in neurodegenerative diseases such as Alzheimer's. wipo.int

While specific studies on the enzyme inhibition mechanisms of this compound derivatives are not extensively reported, the general principle of structure-activity relationships suggests that modifications of this scaffold could yield potent and selective enzyme inhibitors. The chlorine atoms can enhance binding to hydrophobic pockets in enzymes, while the hydroxymethyl and aldehyde groups offer sites for creating diverse chemical linkages to interact with enzyme active sites.

A significant body of research exists on the antimicrobial and antifungal properties of halogenated and hydroxylated benzaldehyde derivatives. The presence of chlorine atoms on the aromatic ring is often associated with enhanced antimicrobial activity. Studies on various dichlorinated benzamide (B126) derivatives have demonstrated their potential as antimicrobial agents. nih.gov Similarly, hydroxylated benzaldehydes have been shown to possess antibacterial and antibiofilm activities. uni.lu

Research into novel benzoylurea derivatives containing a pyrimidine (B1678525) moiety, which can be synthesized from precursors like 2,6-difluorobenzamide, has shown moderate to good antifungal activities against various plant pathogens. youtube.com This suggests that derivatives of this compound, which can be precursors to similar structures, would be promising candidates for antifungal research. Studies on amiloride (B1667095) analogs, some of which feature chlorinated phenyl groups, have also identified compounds with broad-spectrum antifungal activity. youtube.com

Table 2: Antimicrobial Activity of Related Benzaldehyde Derivatives

Compound ClassTarget Organism(s)Observed Effect
Hydroxylated BenzaldehydesStaphylococcus aureusAntibacterial and antibiofilm activity. uni.lu
Dichlorinated BenzamidesVarious bacteriaAntimicrobial properties. nih.gov
Benzoylurea derivatives with pyrimidineBotrytis cinerea, Rhizoctonia solaniAntifungal activity. youtube.com
Substituted Amiloride AnalogsCryptococcus neoformans, Candida spp.Broad-spectrum antifungal activity. youtube.com

Probe Development for Biological Systems

Fluorescent probes are indispensable tools in modern biology and medicine for visualizing and understanding complex biological processes. These molecules are designed to change their fluorescent properties in response to specific analytes or environmental conditions. rsc.org

Benzaldehyde derivatives, with their reactive aldehyde group, are suitable candidates for the development of fluorescent probes. The aldehyde can react with specific nucleophiles in biological systems, leading to a change in the fluorescence signal. For example, a fluorescent probe based on a benzaldehyde-indole chromophore has been developed for the detection of cyanide and hypochlorite (B82951) in living cells. rsc.org While specific examples of probes derived from this compound are not prominent in the literature, the underlying chemical principles suggest its potential in this area. The dichlorinated phenyl ring could be incorporated into larger fluorophore systems, and the hydroxymethyl and aldehyde groups could serve as reactive sites for targeting specific biomolecules or for modulating the probe's fluorescent properties.

Mechanistic Probes for Biological Process Elucidation

Similarly, no studies were identified that employ this compound as a mechanistic probe to investigate or clarify biological processes. The role of a mechanistic probe is to interact with a specific biological target, such as an enzyme or receptor, to help understand its function or mechanism of action. There is no evidence in the reviewed literature of this compound being used for such purposes.

Structure Activity Relationship Sar Studies of 2,6 Dichloro 4 Hydroxymethylbenzaldehyde Derivatives

Systematic Structural Modifications and Their Chemical Impact

A critical component of SAR studies involves the systematic modification of a lead compound and the subsequent evaluation of these changes. For 2,6-dichloro-4-hydroxymethylbenzaldehyde, this would involve alterations to its key functional groups.

Correlation of Electronic and Steric Factors with Reactivity

Quantitative structure-activity relationship (QSAR) studies are fundamental to understanding the electronic and steric effects of substituents on the reactivity of a molecule.

Influence of Halogenation on Molecular Properties and Biological Interactions

The presence and position of halogen atoms can profoundly impact a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which are critical for biological activity. While general principles regarding the effects of chlorination on aromatic compounds are well-established, specific studies detailing how the 2,6-dichloro substitution pattern of 4-hydroxymethylbenzaldehyde influences its molecular properties and potential biological interactions are absent from the public domain.

Effects on Conformational Preferences and Hydrogen Bonding

The three-dimensional shape (conformation) of a molecule and its ability to form hydrogen bonds are critical for its interaction with biological macromolecules like proteins and enzymes. The substituents on the benzaldehyde (B42025) core of this compound play a significant role in defining these properties.

The two chlorine atoms at positions 2 and 6 of the benzene (B151609) ring exert a strong steric and electronic influence. Sterically, their presence forces the aldehyde group to twist out of the plane of the benzene ring. This non-planar conformation is a key feature that can dictate how the molecule fits into a binding pocket. Electronically, the chlorine atoms are electron-withdrawing, which can influence the reactivity of the aldehyde and the acidity of the hydroxymethyl proton.

The hydroxymethyl group at the 4-position is a key site for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the oxygen atom). This duality allows for versatile interactions with amino acid residues in a protein's active site. The aldehyde group also serves as a hydrogen bond acceptor.

Table 1: Predicted Effects of Structural Modifications on Conformational Preferences and Hydrogen Bonding

Modification on this compound CorePredicted Effect on ConformationPredicted Effect on Hydrogen Bonding
Replacement of -CH₂OH with -HNo significant change in the twist of the aldehyde group.Loss of a hydrogen bond donor and acceptor site.
Replacement of -CH₂OH with -OCH₃May slightly alter rotational preference around the C4-O bond.Loss of a hydrogen bond donor, but retention of a hydrogen bond acceptor.
Replacement of -CHO with -CH₂OHReduction of steric hindrance at position 1, potentially leading to a more planar conformation.Introduction of an additional hydrogen bond donor/acceptor site.
Replacement of -Cl with -FReduced steric bulk at positions 2 and 6, potentially leading to a less twisted aldehyde group.Minimal change to hydrogen bonding potential of other groups.
Replacement of -Cl with -CH₃Increased steric bulk at positions 2 and 6, likely leading to a more twisted aldehyde group.Minimal change to hydrogen bonding potential of other groups.

Impact on Molecular Recognition and Binding Affinities

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. The binding affinity is a measure of the strength of this interaction. For derivatives of this compound, changes in its structure would directly impact how it is recognized by a biological target and the strength of the resulting binding.

The 4-hydroxymethyl group can be crucial for establishing specific hydrogen bonds that anchor the molecule in a binding site. Its replacement or modification would be a key strategy in SAR studies to probe the requirements of the binding pocket. For instance, if the target has a hydrogen bond acceptor in the vicinity, the hydroxyl group's role as a donor would be critical for high affinity.

The aldehyde functionality is a reactive group and can potentially form covalent bonds with certain amino acid residues (e.g., lysine (B10760008) or cysteine), leading to irreversible inhibition. More commonly in SAR, it acts as a hydrogen bond acceptor. Its replacement with other functional groups would significantly alter the electronic and steric properties at this position, thereby affecting binding.

Table 2: Illustrative Structure-Activity Relationship Data from a Hypothetical Series of Analogs

CompoundR1 (-CHO)R4 (-CH₂OH)R2, R6 (-Cl)Relative Binding Affinity
1 (Parent) -CHO-CH₂OH-Cl1
Analog A -CHO-H-Cl0.2
Analog B -CHO-OCH₃-Cl0.6
Analog C -CH₂OH-CH₂OH-Cl0.1
Analog D -CHO-CH₂OH-F0.8
Analog E -CHO-CH₂OH-CH₃0.4

This hypothetical data illustrates that the 4-hydroxymethyl group (compare Parent to Analog A) and the 2,6-dichloro substituents (compare Parent to Analogs D and E) are critical for binding. The replacement of the hydroxyl group with a methoxy (B1213986) group (Analog B) partially restores affinity, suggesting a hydrogen bond acceptor role at this position might be important. The aldehyde group (compare Parent to Analog C) also appears to be a key feature for the hypothetical target interaction.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Dichloro-4-hydroxymethylbenzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours, followed by solvent evaporation and filtration) . Optimization may involve adjusting reaction time, temperature, or stoichiometric ratios of reagents. Monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the hydroxymethyl (-CH2_2OH) and dichloro substitution patterns. For instance, the aldehyde proton typically appears at δ 9.8–10.2 ppm, while aromatic protons resonate in the δ 7.0–8.0 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular weight validation and fragmentation patterns to confirm structural integrity .
  • IR Spectroscopy : Stretching frequencies for -OH (3200–3600 cm1^{-1}) and -CHO (≈1700 cm1^{-1}) are critical for functional group identification.

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .
  • First Aid : In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected peaks in NMR) be resolved during structural elucidation?

  • Methodological Answer :

  • Deuterium Exchange : Add D2_2O to identify exchangeable protons (e.g., -OH groups).
  • 2D NMR Techniques : Use HSQC or HMBC to correlate ambiguous signals with neighboring atoms. For example, HMBC can link the aldehyde proton to aromatic carbons .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily protect the hydroxymethyl group (e.g., as a silyl ether) to prevent side reactions during chlorination steps .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl3_3) or phase-transfer catalysts to enhance reaction efficiency.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

Q. How does this compound participate in heterocyclic compound synthesis (e.g., pyrazoles or triazoles)?

  • Methodological Answer :

  • Condensation Reactions : React with hydrazines to form pyrazole derivatives. For example, 2,6-dichlorophenylhydrazine hydrochloride can yield pyrazole-3-carboxylates under mild acidic conditions .
  • Mechanistic Insight : The aldehyde group acts as an electrophilic site, while the hydroxymethyl group can stabilize intermediates via hydrogen bonding .

Data Analysis and Experimental Design

Q. How can researchers design experiments to assess the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Prepare buffered solutions (pH 3–10) and incubate the compound at 40°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions.

Q. What computational tools are available to predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :

  • Software : Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces and identify reactive sites.
  • Databases : Leverage Reaxys or SciFinder to compare reaction outcomes with analogous chloro-benzaldehyde derivatives .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight205.03 g/mol (calculated)
Solubility in EthanolFreely soluble
Characteristic IR Bands-CHO: 1700 cm1^{-1}; -OH: 3400 cm1^{-1}
Recommended Storage0–6°C in inert atmosphere

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Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-hydroxymethylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-hydroxymethylbenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.